molecular formula C28H18N4O6S2 B2621242 N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) CAS No. 425410-31-7

N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide)

Cat. No. B2621242
CAS RN: 425410-31-7
M. Wt: 570.59
InChI Key: WCYBTZISVRVQNJ-UHFFFAOYSA-N
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Description

N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide), commonly known as PBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBI is a sulfonamide derivative that has two indole rings and a phenyl ring, which gives it unique properties that make it useful in a variety of applications.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Research has shown that flexible dicarboxylate ligands, which share structural motifs with the compound , have been utilized in constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit diverse architectures and have applications ranging from catalysis to gas storage. For instance, ligands with variations in their central benzene ring positions have been used to assemble copper ions into complexes with varying dimensionalities, demonstrating the influence of ligand conformation on the resulting MOF structure (Dai et al., 2009).

Corrosion Inhibition

Compounds structurally similar to "N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide)" have been investigated for their potential as corrosion inhibitors. An example includes the study of a synthesized compound and its inhibitory action on the corrosion of aluminum alloys in acidic media. These studies often explore the adsorption behavior of these compounds on metal surfaces, offering insights into their protective capabilities against corrosion (Ehsani et al., 2014).

Polymer Research

The versatility of similar compounds is also evident in polymer science, where they have been used to modify polymers to achieve desired properties such as enhanced conductivity or stability. For example, sulfonated polymers derived from poly(ether-etherketone) show significant proton conductivity, making them suitable for applications in fuel cells (Kobayashi et al., 1998).

Antimicrobial and Photocatalytic Applications

Furthermore, coordination polymers based on similar structural frameworks have been studied for their luminescent properties and photocatalytic performance, with specific applications in treating diseases such as bronchopneumonia in children (Song et al., 2021). Additionally, certain synthesized compounds have shown pronounced antimicrobial activity, highlighting their potential in medical and pharmaceutical applications (Lavanya et al., 2014).

properties

IUPAC Name

2-oxo-N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]phenyl]-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O6S2/c33-27-19-5-1-3-17-23(13-11-21(29-27)25(17)19)39(35,36)31-15-7-9-16(10-8-15)32-40(37,38)24-14-12-22-26-18(24)4-2-6-20(26)28(34)30-22/h1-14,31-32H,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYBTZISVRVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)NS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)NC7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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